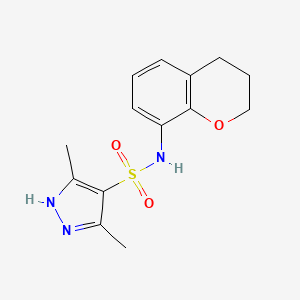
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide, also known as CTH or CTDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to increase dopamine levels in the striatum and to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of oxidative stress, the reduction of inflammation, and the enhancement of neurotrophic factor expression. It has also been shown to improve cognitive function and to protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide is its potential therapeutic properties, which make it a valuable tool for investigating the mechanisms of neurodegenerative diseases. However, its limited solubility in water and its low stability in solution can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide, including the investigation of its potential therapeutic effects on other diseases, such as depression and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Finally, the development of new synthesis methods and formulations of this compound could improve its solubility and stability, making it a more viable option for lab experiments and potential clinical applications.
In conclusion, this compound is a synthetic compound that has shown promising potential as a therapeutic agent for neurodegenerative diseases. Its neuroprotective, anti-inflammatory, and anti-oxidant properties make it a valuable tool for investigating the mechanisms of these diseases. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with N,N-dimethylformamide dimethyl acetal and subsequent reaction with 2,3-dimethoxybenzoyl chloride. The final product is obtained through recrystallization from methanol.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-6,7-dimethoxy-N,N-dimethylisoquinoline-2-carboxamide has been investigated for its potential therapeutic effects on various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
6,7-dimethoxy-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15(2)14(17)16-6-5-10-7-12(18-3)13(19-4)8-11(10)9-16/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZNFZOIKIZEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)












